3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
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Overview
Description
3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C15H15FN2O and its molecular weight is 258.296. The purity is usually 95%.
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Scientific Research Applications
Fluorination of Organic Compounds
One application involves the fluorination of organic substrates, where site-selective fluorination techniques have been developed to modify steroidal enol acetates, silyl enol ethers, and other compounds, achieving good yields and regioselectivity under mild conditions (G. Lal, 1993).
1,3-Dipolar Cycloadditions
The compound also plays a role in 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, demonstrating exo stereoselectivity and regioselectivity in the formation of cycloadducts, contributing to the understanding of reaction mechanisms in organic chemistry (H. Taniguchi, T. Ikeda, E. Imoto, 1978).
Homolytic Alkylations
Research also includes homolytic alkylations of electron-deficient aromatic compounds, where electron and proton transfers enable regioselective substitutions, advancing methodologies for modifying such molecules (B. Kim, Y. S. Lee, D. Lee, et al., 1998).
Molecular Structure Analyses
Studies on the molecular structure of related compounds, such as the gold(III) tetrachloride salt of L-cocaine, provide insights into the intramolecular hydrogen bonding and molecular interactions, enhancing our understanding of complex molecular architectures (Matthew Wood, T. Brettell, R. Lalancette, 2007).
Oxidation and Cleavage Reactions
Another application is in the field of oxidation and cleavage reactions, where reagents derived from 1,4-diazabicyclo[2.2.2]octane facilitate the conversion of various functional groups to carbonyl compounds under anhydrous conditions, showcasing the versatility of these reagents in synthetic chemistry (A. Hajipour, I. Baltork, G. Kianfar, 1998).
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is currently unknown. The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
The 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids , suggesting that it may play a role in these pathways.
Properties
IUPAC Name |
3-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-12-7-13-4-5-14(8-12)18(13)15(19)11-3-1-2-10(6-11)9-17/h1-3,6,12-14H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYOXNPUAMOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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